molecular formula C20H21N7O6 B13411765 N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid

N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid

Cat. No.: B13411765
M. Wt: 455.4 g/mol
InChI Key: BZOCHAZPJDIZAC-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Folic acid can be synthesized through various chemical routes. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of folic acid often involves fermentation processes using microorganisms such as Lactobacillus casei. The fermentation broth is then subjected to extraction and purification steps to isolate folic acid in its pure form .

Chemical Reactions Analysis

Types of Reactions

Folic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folic acid has a wide range of applications in scientific research:

Mechanism of Action

Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .

Comparison with Similar Compounds

Similar Compounds

  • Dihydrofolic acid
  • Tetrahydrofolic acid
  • Methyltetrahydrofolate

Uniqueness

Folic acid is unique due to its stability and ease of conversion into its active forms. Unlike its reduced forms, folic acid is more stable and can be easily stored and transported. Its ability to be converted into multiple active forms makes it versatile in various biochemical pathways .

Properties

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1

InChI Key

BZOCHAZPJDIZAC-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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